![molecular formula C19H24N4O4S B2900994 Ethyl 4-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperazine-1-carboxylate CAS No. 1286705-76-7](/img/structure/B2900994.png)
Ethyl 4-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzo[d]thiazol-2-yl, which is a type of thiazole . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The molecular formula of the compound is C19H24N4O4S and it has a molecular weight of 404.49.
Synthesis Analysis
While specific synthesis details for this compound were not found, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The compound has a complex structure that includes a benzo[d]thiazol-2-yl ring, an azetidine ring, and a piperazine ring. The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
Thiazole derivatives, like the one , have been extensively studied for their antimicrobial properties . They are known to act against a broad spectrum of bacteria and fungi, making them valuable in the development of new antimicrobial drugs. The methoxybenzo[d]thiazol moiety, in particular, can be crucial for the activity against resistant strains.
Pharmaceutical Research: Anti-inflammatory Drugs
Compounds containing the benzo[d]thiazol moiety have shown potential as anti-inflammatory agents . They can be designed to target specific inflammatory pathways, which might lead to the development of novel anti-inflammatory medications with fewer side effects compared to current treatments.
Material Science: Organic Semiconductors
Thiazole-based compounds are promising candidates for organic semiconductor materials due to their excellent electronic properties . They can be used in the production of thin-film transistors, organic light-emitting diodes (OLEDs), and photovoltaic cells.
Cancer Research: Antitumor Agents
The structural complexity of thiazole-containing compounds provides a vast playground for designing antitumor agents. They can be engineered to interfere with various cellular pathways that are crucial for cancer cell survival and proliferation .
Neuropharmacology: Neuroprotective Drugs
Thiazoles have been identified to possess neuroprotective properties, which could be harnessed to treat neurodegenerative diseases like Alzheimer’s and Parkinson’s . The compound could be modified to enhance its ability to cross the blood-brain barrier and provide protection to neural tissues.
Enzyme Inhibition: Kinase Inhibitors
Kinases are enzymes that play a pivotal role in signaling pathways within cells. Thiazole derivatives can be synthesized to function as kinase inhibitors, potentially leading to treatments for diseases caused by dysregulated kinase activity, such as certain types of cancer .
Drug Design: COX Inhibitors
The compound has shown potential in the design of selective COX-2 inhibitors, which are important in the treatment of pain and inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors .
Antioxidant Research: Radical Scavengers
Thiazole compounds are also explored for their antioxidant properties. They can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various chronic diseases .
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts by suppressing the COX enzymes . This suppression inhibits the biosynthesis of prostaglandins, which are derived from arachidonic acid . The compound’s interaction with its targets leads to a decrease in the production of these inflammatory mediators.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators like prostaglandins . This results in a reduction of inflammation and pain.
Result of Action
The suppression of the COX enzymes and the subsequent decrease in prostaglandin production result in anti-inflammatory effects . This can lead to a reduction in inflammation and pain.
properties
IUPAC Name |
ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-3-27-19(25)22-8-6-21(7-9-22)17(24)13-11-23(12-13)18-20-15-5-4-14(26-2)10-16(15)28-18/h4-5,10,13H,3,6-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVZKPSJFBPDSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperazine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.